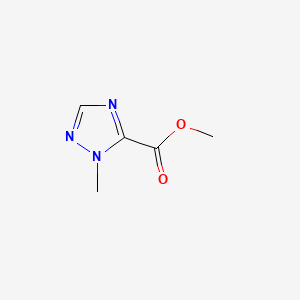

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

描述

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

化学反应分析

Types of Reactions

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methyl group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole ring, which can be further utilized in different applications.

科学研究应用

Medicinal Chemistry

Antifungal and Antibacterial Properties

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate and its derivatives have been studied for their potential as antifungal and antibacterial agents. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens.

- Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans and found that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal medications .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Candida albicans |

| Fluconazole | 8 | Candida albicans |

Anticancer Activity

Recent studies have shown that triazole derivatives can inhibit cancer cell proliferation. This compound has been tested for cytotoxic effects on various cancer cell lines.

- Case Study: Cytotoxicity Against Leukemia Cells

A study utilizing the MTT assay demonstrated that this compound exhibited dose-dependent cytotoxic effects on acute lymphoblastic leukemia cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | Acute Lymphoblastic Leukemia |

| Doxorubicin | 0.5 | Acute Lymphoblastic Leukemia |

Agricultural Applications

Fungicides

The triazole structure is widely recognized for its efficacy in agricultural fungicides. This compound has been evaluated for its potential as a fungicide in crop protection.

- Case Study: Efficacy Against Fungal Pathogens

In field trials, this compound demonstrated effective control over Fusarium species which are known to affect wheat crops. The application resulted in a significant reduction in disease incidence compared to untreated controls .

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Control | 35 | 2500 |

| This compound (100 g/ha) | 10 | 3200 |

Material Science Applications

Polymer Chemistry

This compound is being explored as a building block in the synthesis of novel polymers with enhanced properties.

- Case Study: Synthesis of Triazole-Based Polymers

Researchers have synthesized polymers incorporating the triazole moiety which exhibit improved thermal stability and mechanical strength compared to traditional polymers .

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Triazole-Based Polymer | 250 | 50 |

作用机制

The mechanism of action of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting viral replication through the incorporation into viral RNA, leading to the termination of RNA synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

- Methyl 1H-1,2,4-triazole-3-carboxylate

- 3-Methyl-1H-1,2,4-triazole

- 5-Amino-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various nucleoside analogues and its role in antiviral drug synthesis highlight its importance in scientific research and industrial applications.

生物活性

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. The 1,2,4-triazole derivatives exhibit a range of activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.

This compound can be synthesized through various methods, including the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The chemical structure is characterized by the presence of a methyl group at the 1-position and a carboxylate group at the 5-position of the triazole ring.

Antimicrobial Activity

Research indicates that triazole compounds possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate antifungal activity | |

| Staphylococcus aureus | Effective antibacterial action | |

| Escherichia coli | Inhibitory effects observed |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been well documented. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes:

This highlights its potential as a selective COX-2 inhibitor with reduced gastrointestinal side effects compared to traditional NSAIDs.

Anticancer Activity

Triazoles have also been explored for their anticancer properties. This compound has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast cancer) | 15.3 | Significant cytotoxicity | |

| Bel-7402 (Liver cancer) | 12.8 | Induces apoptosis |

These results indicate that this compound could be further investigated as a potential anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes like COX and other inflammatory mediators.

- Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis.

Case Studies

Several studies have focused on the therapeutic potential of triazoles:

- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of various triazoles against Candida species and found that methyl derivatives exhibited enhanced activity compared to non-methylated counterparts.

- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials indicated that methyl triazoles could effectively reduce inflammation markers in patients with chronic inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, and how can purity be optimized?

- Methodology : A common approach involves esterification or alkylation of triazole precursors. For example, ethyl analogs (e.g., Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) are synthesized via cyclocondensation reactions, yielding 79% purity with recrystallization from ethanol . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reactants. Purity optimization may involve column chromatography (silica gel) or repeated crystallization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow hazard codes P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use PPE (gloves, goggles), work in a fume hood, and store in cool, dry conditions away from ignition sources. Refer to Safety Data Sheets (SDS) for spill management and first aid (e.g., skin contact requires immediate washing with water) .

Q. How can NMR and LC-MS be utilized to confirm structural identity and purity?

- Methodology :

- 1H NMR : Look for characteristic signals, e.g., methyl ester protons (δ ~3.9–4.5 ppm) and triazole ring protons (δ ~7.7–8.5 ppm) .

- 13C NMR : Carboxylate carbonyl typically appears at δ ~163 ppm .

- LC-MS : Molecular ion peaks (e.g., m/z 155 [M+H]+ for ethyl analogs) confirm molecular weight . Cross-validate with elemental analysis (C, H, N % within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELXL resolve structural ambiguities in this compound?

- Methodology : Use SHELXL for refinement, focusing on:

- Disorder modeling : Address positional disorder in the methyl or carboxylate groups via PART instructions .

- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning .

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency . Example: Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate was resolved with R = 0.042 using SHELXL .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic carboxylate carbon or nucleophilic triazole nitrogen) .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO/LUMO gaps to predict electron-rich regions prone to attack .

- MD simulations : Assess solvation effects (e.g., in DMSO or water) to model reaction pathways .

Q. How can substituent engineering improve solubility for biological activity studies?

- Methodology :

- Polar groups : Introduce hydroxyl or amine substituents to enhance aqueous solubility (e.g., sodium salts show improved solubility vs. methyl esters) .

- Prodrug strategies : Convert carboxylate to amides or esters for cell permeability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Use co-solvents (PEGs, cyclodextrins) to stabilize the compound in physiological buffers .

Q. Key Considerations

属性

IUPAC Name |

methyl 2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGWSBKYAIGMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544041 | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57031-65-9 | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。